molecular formula C21H18N2O3S B1225215 2-[2-[2,5-Dimethyl-1-(thiophen-2-ylmethyl)-3-pyrrolyl]-2-oxoethyl]isoindole-1,3-dione

2-[2-[2,5-Dimethyl-1-(thiophen-2-ylmethyl)-3-pyrrolyl]-2-oxoethyl]isoindole-1,3-dione

Cat. No.: B1225215
M. Wt: 378.4 g/mol
InChI Key: YNMPPRWDPOEBOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-[2,5-dimethyl-1-(thiophen-2-ylmethyl)-3-pyrrolyl]-2-oxoethyl]isoindole-1,3-dione is a member of phthalimides.

Scientific Research Applications

Anticonvulsant Activities

  • Compounds related to isoindole-1,3-dione, like 2-(4-Dimethylamino-6-oxo-1,2-diphenyl-1,6-dihydro-pyrimidin-5-yl)-isoindole-1,3-dione, demonstrated significant anticonvulsant activities in animal studies, using methods like MES and PTZ tests (Sharma et al., 2016).

Antimicrobial Properties

  • Novel azaimidoxy compounds, including isoindole derivatives, were synthesized and showed promising antimicrobial activities, suggesting potential as chemotherapeutic agents (Jain et al., 2006).

Structural and Spectroscopic Analysis

  • Detailed structural characterization of isoindole-1,3-dione derivatives has been conducted using advanced techniques like 1D and 2D NMR spectroscopy, providing insights into their molecular structures (Dioukhane et al., 2021).

Inhibiting Steel Corrosion

  • Certain isoindole-1,3-dione derivatives were tested as corrosion inhibitors for steel, demonstrating high efficiency in protecting metals, aligning with the principles of green chemistry (Chadli et al., 2017).

Photochromic and Fluorescent Properties

  • Asymmetric dihetarylethenes based on isoindole derivatives were synthesized, exhibiting photochromic and fluorescent properties in solution, suggesting potential in photonic applications (Shepelenko et al., 2014).

Properties

Molecular Formula

C21H18N2O3S

Molecular Weight

378.4 g/mol

IUPAC Name

2-[2-[2,5-dimethyl-1-(thiophen-2-ylmethyl)pyrrol-3-yl]-2-oxoethyl]isoindole-1,3-dione

InChI

InChI=1S/C21H18N2O3S/c1-13-10-18(14(2)22(13)11-15-6-5-9-27-15)19(24)12-23-20(25)16-7-3-4-8-17(16)21(23)26/h3-10H,11-12H2,1-2H3

InChI Key

YNMPPRWDPOEBOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1CC2=CC=CS2)C)C(=O)CN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-[2,5-Dimethyl-1-(thiophen-2-ylmethyl)-3-pyrrolyl]-2-oxoethyl]isoindole-1,3-dione
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2-[2-[2,5-Dimethyl-1-(thiophen-2-ylmethyl)-3-pyrrolyl]-2-oxoethyl]isoindole-1,3-dione
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2-[2-[2,5-Dimethyl-1-(thiophen-2-ylmethyl)-3-pyrrolyl]-2-oxoethyl]isoindole-1,3-dione
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2-[2-[2,5-Dimethyl-1-(thiophen-2-ylmethyl)-3-pyrrolyl]-2-oxoethyl]isoindole-1,3-dione
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2-[2-[2,5-Dimethyl-1-(thiophen-2-ylmethyl)-3-pyrrolyl]-2-oxoethyl]isoindole-1,3-dione
Reactant of Route 6
2-[2-[2,5-Dimethyl-1-(thiophen-2-ylmethyl)-3-pyrrolyl]-2-oxoethyl]isoindole-1,3-dione

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